(2,5-dimethoxyphenyl)(5-methoxy-1-benzofuran-3-yl)methanone
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Overview
Description
(2,5-dimethoxyphenyl)(5-methoxy-1-benzofuran-3-yl)methanone, also known as METHOXYKETAMINE or 2F-DCK, is a dissociative anesthetic drug that is chemically related to ketamine. It is a synthetic compound that has gained attention in scientific research for its potential use in treating depression, anxiety, and other mental health disorders.
Mechanism of Action
The exact mechanism of action of (2,5-dimethoxyphenyl)(5-methoxy-1-benzofuran-3-yl)methanone is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of mood and cognition. It may also affect the levels of neurotransmitters such as serotonin and dopamine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have antidepressant-like and anxiolytic-like effects in animal studies. It has also been reported to have analgesic properties in a study published in the journal European Journal of Pharmacology in 2020. However, more research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One advantage of using (2,5-dimethoxyphenyl)(5-methoxy-1-benzofuran-3-yl)methanone in lab experiments is its potential therapeutic effects in treating depression, anxiety, and other mental health disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop targeted treatments. Additionally, more research is needed to determine its long-term effects and safety.
Future Directions
For research on (2,5-dimethoxyphenyl)(5-methoxy-1-benzofuran-3-yl)methanone include further studies on its mechanism of action, long-term effects, and safety. It may also be useful to investigate its potential use in combination with other drugs for treating mental health disorders. Additionally, more research is needed to determine its potential for abuse and addiction.
Synthesis Methods
The synthesis of (2,5-dimethoxyphenyl)(5-methoxy-1-benzofuran-3-yl)methanone involves the reaction of 2,5-dimethoxybenzaldehyde with 5-methoxy-1-benzofuran-3-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acid to yield this compound. This method has been reported in a study published in the journal Tetrahedron Letters in 2018.
Scientific Research Applications
(2,5-dimethoxyphenyl)(5-methoxy-1-benzofuran-3-yl)methanone has been studied for its potential therapeutic effects in treating depression, anxiety, and other mental health disorders. In a study published in the journal ACS Chemical Neuroscience in 2019, it was reported that this compound exhibited antidepressant-like effects in mice. Another study published in the journal Psychopharmacology in 2020 reported that this compound showed anxiolytic-like effects in rats.
properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(5-methoxy-1-benzofuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-11-5-7-17-13(8-11)15(10-23-17)18(19)14-9-12(21-2)4-6-16(14)22-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAXLZVOCYIADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2C(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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